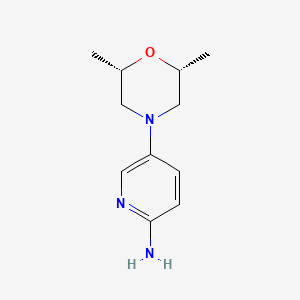
Rel-5-((2S,6R)-2,6-dimethylmorpholino)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-5-((2S,6R)-2,6-dimethylmorpholino)pyridin-2-amine is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-5-((2S,6R)-2,6-dimethylmorpholino)pyridin-2-amine typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.
Dimethylation: The final step involves the selective dimethylation of the morpholine ring to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-5-((2S,6R)-2,6-dimethylmorpholino)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the morpholine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a tool compound in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rel-5-((2S,6R)-2,6-dimethylmorpholino)pyridin-2-amine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine Derivatives: Compounds like 4-(2-chloroethyl)morpholine and 4-(2-hydroxyethyl)morpholine share structural similarities.
Pyridine Derivatives: Compounds such as 2-aminopyridine and 2-chloropyridine are structurally related.
Uniqueness
Rel-5-((2S,6R)-2,6-dimethylmorpholino)pyridin-2-amine is unique due to its specific stereochemistry and the combination of the morpholine and pyridine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
5-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C11H17N3O/c1-8-6-14(7-9(2)15-8)10-3-4-11(12)13-5-10/h3-5,8-9H,6-7H2,1-2H3,(H2,12,13)/t8-,9+ |
InChI-Schlüssel |
HJSSTXGDOIYXFL-DTORHVGOSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CN=C(C=C2)N |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


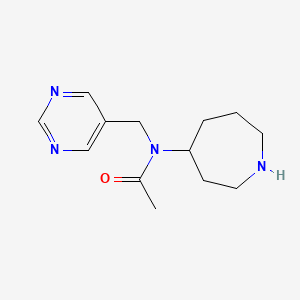
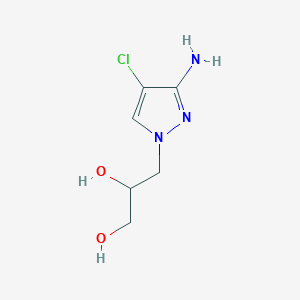
![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B13325484.png)
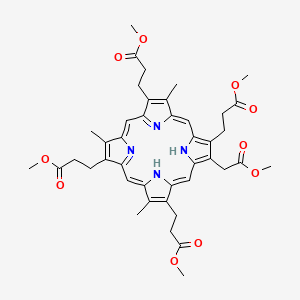
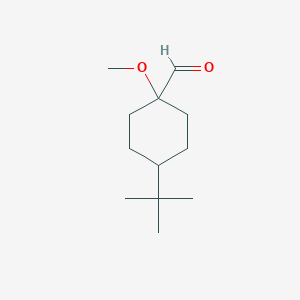
![Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13325511.png)
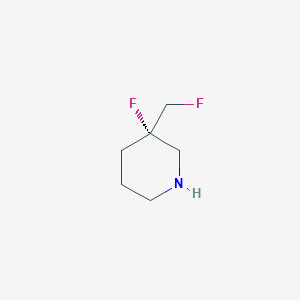
![1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13325521.png)
![2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13325522.png)
![(R)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B13325524.png)
![4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B13325531.png)
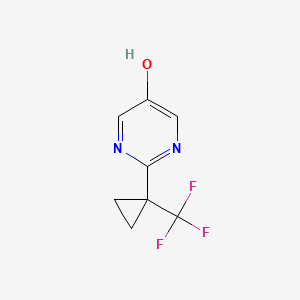
![Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13325548.png)

